molecular formula C18H21NO4 B2833352 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1421453-08-8

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2833352
CAS No.: 1421453-08-8
M. Wt: 315.369
InChI Key: LAAVOIIZVVFMLN-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound characterized by its unique cyclopentyl and naphthalenyl structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

    Formation of the cyclopentyl intermediate: This step involves the hydroxylation of a cyclopentane derivative to introduce the hydroxy and hydroxymethyl groups.

    Naphthalen-2-yloxy acetamide formation: The naphthalen-2-yloxy group is introduced through a nucleophilic substitution reaction, where a naphthalen-2-ol derivative reacts with an acetamide precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove oxygen functionalities, potentially forming alkanes.

    Substitution: The naphthalen-2-yloxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products may include cyclopentanone derivatives or carboxylic acids.

    Reduction: Products may include cyclopentane derivatives.

    Substitution: Products may include brominated or nitrated naphthalenes.

Scientific Research Applications

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The hydroxyl and naphthalen-2-yloxy groups play crucial roles in these interactions, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxycyclopentyl)-2-(naphthalen-2-yloxy)acetamide: Lacks the hydroxymethyl group, which may affect its reactivity and interactions.

    N-(4-hydroxy-3-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide: Positional isomer with different spatial arrangement of functional groups.

    N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(phenyl)acetamide: Contains a phenyl group instead of a naphthalen-2-yloxy group, which may alter its chemical properties.

Uniqueness

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of both hydroxyl and hydroxymethyl groups on the cyclopentyl ring, combined with the naphthalen-2-yloxy moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c20-10-14-7-15(9-17(14)21)19-18(22)11-23-16-6-5-12-3-1-2-4-13(12)8-16/h1-6,8,14-15,17,20-21H,7,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAVOIIZVVFMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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